Zearalenone 4-Sulfate Ammonium Salt
Description
Properties
CAS No. |
1439328-85-4 |
|---|---|
Molecular Formula |
C₁₈H₂₅NO₈S |
Molecular Weight |
415.46 |
Origin of Product |
United States |
Contextualization Within the Zearalenone Mycotoxin Family
Zearalenone (B1683625) (ZEN) is a potent estrogenic mycotoxin produced by several Fusarium species, including F. graminearum, F. culmorum, and F. equiseti. wikipedia.orgnih.gov Its chemical structure is similar to that of natural estrogens, allowing it to bind to estrogen receptors and cause reproductive issues in livestock and potentially in humans. wikipedia.orgnih.gov
ZEN can be metabolized by the producing fungi, as well as by plants and animals, into various modified forms. These include hydroxylated derivatives like α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), and conjugated forms where a polar molecule, such as a sugar or sulfate (B86663) group, is attached to the parent molecule. biomedres.usnih.gov Zearalenone 4-sulfate is one such conjugated metabolite, where a sulfate group is attached at the C-4 position of the zearalenone molecule. asm.org
Significance As a Modified and Masked Mycotoxin Metabolite
The term "masked mycotoxin" refers to plant- or fungal-derived metabolites of mycotoxins that may not be detected by routine analytical methods but can be hydrolyzed back to the parent toxin in the digestive tract of humans and animals. biomedres.usresearchgate.net This hydrolysis can lead to an underestimation of the total toxic load in contaminated food and feed. mdpi.com
Current Research Landscape and Emerging Scientific Inquiry
Fungal Biosynthesis of Zearalenone Precursors
The journey to this compound begins with the production of its parent compound, zearalenone, a non-steroidal estrogenic mycotoxin. This process is primarily carried out by certain species of fungi, most notably within the Fusarium genus.
Involvement of Fusarium Species
Several Fusarium species are prolific producers of zearalenone. Among the most significant are Fusarium graminearum and Fusarium culmorum. smolecule.commdpi.com These fungi are common pathogens of cereal crops like wheat, maize, and barley, leading to contamination of these essential food and feed sources. mdpi.com While F. graminearum is frequently cited as the primary producer, other species such as F. equiseti, and F. crookwellense also contribute to zearalenone contamination.
Polyketide Synthesis Pathways and Associated Genes
The biosynthesis of zearalenone in Fusarium graminearum is a well-characterized process that follows a polyketide pathway. This intricate molecular assembly line is governed by a cluster of genes. The core of this machinery involves two key polyketide synthase (PKS) genes, PKS4 and PKS13 (also known as ZEA2).
The process is initiated by PKS4, which catalyzes the formation of a hexaketide intermediate. PKS13 then takes over, extending the polyketide chain and facilitating its cyclization to form the characteristic macrolactone ring of the zearalenone backbone. The biosynthesis is not complete without the action of other crucial genes within the zearalenone gene cluster. ZEB1 encodes an oxidoreductase responsible for the conversion of β-zearalenol, a precursor, to zearalenone. The entire pathway is regulated by the transcription factor encoded by the ZEB2 gene.
| Gene | Function in Zearalenone Biosynthesis |
| PKS4 | Initiates polyketide chain synthesis, forming a hexaketide intermediate. |
| PKS13 (ZEA2) | Extends the polyketide chain and catalyzes cyclization to form the macrolactone ring. |
| ZEB1 | Encodes an oxidoreductase that converts β-zearalenol to zearalenone. |
| ZEB2 | Encodes a transcription factor that regulates the expression of the zearalenone gene cluster. |
Microbial Conjugation to Zearalenone 4-Sulfate
Once zearalenone is produced, it can undergo further biotransformation by various microorganisms, including other fungi. This process, known as conjugation, often involves the addition of a sulfate group, leading to the formation of zearalenone sulfates.
Sulfation by Specific Fungal Strains
Research has identified several fungal species capable of sulfating zearalenone. Notably, strains of Aspergillus oryzae and Rhizopus arrhizus have been shown to convert zearalenone into its sulfated forms. researchgate.net Specifically, Rhizopus arrhizus has been demonstrated to catalyze the sulfation of zearalenone at the C-4 position, yielding zearalenone-4-O-sulfate. researchgate.netresearchgate.net Studies have also reported the formation of zearalenone-14-sulfate by Aspergillus oryzae. nih.govmdpi.com The ammonium salt form of Zearalenone 4-Sulfate is a derivative that can be synthesized chemically. smolecule.com
Enzymatic Mechanisms of Sulfotransferase Activity and Regioselectivity
The addition of a sulfate group to zearalenone is catalyzed by enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of zearalenone.
The regioselectivity of this reaction, which determines whether the sulfate group is attached to the C-4 or C-14 position of the zearalenone molecule, is dependent on the specific sulfotransferase enzyme involved. Different fungal species, and even different strains within the same species, may possess sulfotransferases with distinct substrate specificities and regioselectivities. For instance, a sulfotransferase from Fusarium graminearum, FgSULT1, has been identified, although it does not appear to act on zearalenone itself, suggesting that other SULT enzymes are responsible for this biotransformation in zearalenone-producing fungi or that the activity is provided by enzymes from other organisms. nih.gov The production of specific isomers like zearalenone 4-sulfate by Rhizopus arrhizus points to the presence of a highly regioselective sulfotransferase in this fungus. Further research is needed to fully elucidate the specific enzymes and the structural basis for their regioselectivity in the sulfation of zearalenone.
Metabolic Fate and Interconversion in Biological Systems (Non-Human Clinical Focus)
This hydrolysis is not unique to pigs. The acidic environment of the stomach and the enzymatic activity of the gut microbiota in various animal species can lead to the cleavage of the sulfate group from zearalenone sulfate. asm.org Consequently, the ingestion of zearalenone sulfate can still lead to the characteristic estrogenic effects associated with zearalenone, as the active compound is liberated in vivo. asm.orgnih.gov This highlights the importance of considering these "masked" mycotoxins in risk assessments for animal health.
| Animal Species | Metabolic Fate of Zearalenone Sulfate | Key Findings |
| Pigs | Complete presystemic hydrolysis of zearalenone-14-sulfate to zearalenone in the gastrointestinal tract. | The sulfated form contributes to the overall systemic toxicity of zearalenone. acs.orgnih.gov |
| Rats | Hydrolysis of zearalenone-4-sulfate in the gastrointestinal tract. | The released zearalenone retains its estrogenic activity, as demonstrated by the rat uterus enlargement bioassay. asm.orgnih.gov |
Formation in Plants and other Organisms
Zearalenone 4-sulfate is a product of detoxification pathways in both plants and certain fungi. plos.orgnih.gov When plants are infected by Fusarium species, which produce zearalenone, they employ metabolic processes to conjugate the toxin with polar molecules like glucose or sulfate. nih.govmdpi.com This conjugation, a phase II metabolic reaction, increases the water solubility of the mycotoxin, theoretically reducing its toxicity and facilitating its compartmentalization within the plant cell. plos.orgnih.gov
Specifically, the formation of zearalenone 4-sulfate involves the enzymatic addition of a sulfate group to the C-4 hydroxyl position of the zearalenone molecule. nih.govnih.gov This biotransformation has been observed not only in plants defending against fungal invasion but also as a metabolic product of certain fungal species themselves. nih.govnih.gov For instance, research has demonstrated that various Fusarium species, including F. graminearum, F. equiseti, and F. sambucinum, are capable of producing zearalenone 4-sulfate. nih.gov The fungus Rhizopus arrhizus has also been shown to catalyze the sulfation of zearalenone at the C-4 hydroxyl group. nih.gov
The production of this sulfate conjugate by the producing fungi themselves suggests complex self-regulation or detoxification mechanisms. nih.gov The molar ratio of zearalenone to its sulfate conjugate can vary significantly, with studies reporting ratios from 12:1 to 2:1 in fungal cultures. asm.org
Hydrolytic Reversion to Parent Zearalenone
A significant characteristic of zearalenone 4-sulfate is its potential to revert to the parent mycotoxin, zearalenone, through hydrolysis. This reversion can occur under various conditions, including those found in the digestive systems of animals, which has important implications for food safety assessment. asm.orgnih.gov
Acidic, Alkaline, and Enzymatic Hydrolysis Pathways
Zearalenone 4-sulfate is susceptible to hydrolysis under both acidic and enzymatic conditions. asm.org
Acidic Hydrolysis: Aryl sulfate esters, the chemical class to which zearalenone 4-sulfate belongs, are readily hydrolyzed by acid. asm.org Treatment with 1% hydrochloric acid has been shown to successfully cleave the sulfate group, yielding the parent zearalenone. asm.org This is a key difference compared to glucoside conjugates of zearalenone, which are notably more resistant to acid hydrolysis. asm.org
Alkaline Hydrolysis: While acidic hydrolysis is well-documented, information on alkaline hydrolysis is less specific. However, general chemical principles suggest that ester linkages can be susceptible to base-catalyzed hydrolysis. Studies investigating the degradation of zearalenone by Aspergillus niger have used alkaline conditions (pH 11.0) as an environmental stressor, though this does not directly detail the specific hydrolysis pathway of the sulfate conjugate itself. nih.gov
Enzymatic Hydrolysis: The sulfate bond can be cleaved by sulfatase enzymes. asm.org Experiments using sulfatase from limpets have effectively hydrolyzed zearalenone 4-sulfate, releasing zearalenone and a free sulfate ion, which can be confirmed by precipitation with barium chloride. asm.org
Microbial and In Vitro Digestion Effects
In vitro digestion models have been employed to simulate the conditions of the stomach and small intestine. scielo.brscielo.br These studies confirm that zearalenone can be released from its conjugated forms during the digestive process. scielo.br For instance, the stability of zearalenone 4-sulfate was monitored in maize silage, and levels did not significantly change during the ensiling process, indicating that the native microbiota in silage did not degrade it. researchgate.net However, once ingested by an animal, the conditions and microbial populations within the gastrointestinal tract are conducive to its hydrolysis. asm.org This reversion to the parent compound is a critical factor, as analytical methods that only screen for zearalenone may miss the presence of the sulfate conjugate, thereby underestimating the potential for estrogenic effects. nih.govnih.gov
Comparative Metabolic Pathways with other Zearalenone Derivatives
Zearalenone (ZEN) undergoes extensive biotransformation in various organisms, leading to a spectrum of metabolites with differing biological activities. Understanding the metabolism of Zearalenone 4-Sulfate requires comparison with other key derivatives.
The primary metabolic routes for ZEN involve reduction and conjugation.
Phase I Metabolism (Reduction): In animals, ZEN is reduced to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.govnih.gov The ratio of these metabolites is species-dependent. mdpi.com For example, pigs primarily produce α-ZEL, which exhibits higher estrogenic activity than ZEN itself, while chickens produce more of the less estrogenic β-ZEL. nih.govmdpi.com Further reduction can lead to the saturated forms, zearalanone (B192696) (ZAN), and its reduced metabolites, α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL). nih.govnih.gov
Phase II Metabolism (Conjugation): This detoxification step aims to increase water solubility for excretion.
Glucosylation: In plants, the most common conjugation is with glucose, forming zearalenone-14-O-β-glucoside (ZEN-14-Glc) and, more recently discovered, zearalenone-16-O-β-glucoside. mdpi.comnih.govmdpi.com These glucosides can be hydrolyzed back to ZEN by intestinal microbiota. nih.gov
Sulfation: As discussed, sulfation produces zearalenone-4-sulfate (Z14S). This occurs in fungi like Fusarium and Rhizopus and also as a phase II metabolite in some animals, such as chickens. nih.govnih.gov Z14S is readily hydrolyzed by acid and sulfatases. asm.org
Glucuronidation: In mammals, ZEN and its reduced metabolites are primarily conjugated with glucuronic acid in the liver and intestines, forming glucuronides like ZEN-14-glucuronide. nih.govmdpi.comnih.gov These conjugates participate in enterohepatic circulation, where they can be cleaved by gut bacteria, re-releasing the active toxin and extending its half-life. nih.gov
The following table summarizes the key metabolic pathways and the resulting derivatives.
| Parent Compound | Metabolic Pathway | Key Enzymes/Organism | Resulting Derivative(s) |
| Zearalenone (ZEN) | Reduction (Phase I) | Hydroxysteroid dehydrogenases (Animals) | α-Zearalenol (α-ZEL), β-Zearalenol (β-ZEL) |
| Zearalenone (ZEN) | Reduction (Phase I) | Hydroxysteroid dehydrogenases (Animals) | Zearalanone (ZAN), α-Zearalanol (α-ZAL), β-Zearalanol (β-ZAL) |
| Zearalenone (ZEN) | Glucosylation (Phase II) | UDP-glucosyltransferases (Plants, e.g., Barley, Wheat) | Zearalenone-14-O-β-glucoside, Zearalenone-16-O-β-glucoside |
| Zearalenone (ZEN) | Sulfation (Phase II) | Sulfotransferases (Fusarium spp., Rhizopus spp., Chickens) | Zearalenone 4-Sulfate |
| Zearalenone (ZEN) | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (Mammals) | Zearalenone-14-glucuronide |
| Zearalenone (ZEN) | Hydroxylation (Phase I) | Cytochrome P450 (Animals) | Hydroxylated ZEN metabolites (OH-ZEN) |
Role of Cytochrome P450 Enzymes in Zearalenone Biotransformation by Microorganisms
Cytochrome P450 (CYP450) enzymes are a versatile family of monooxygenases crucial for the metabolism of a wide range of compounds, including xenobiotics like mycotoxins. nih.govmdpi.com In microorganisms, these enzymes play a significant role in both the detoxification of external substances and the biosynthesis of secondary metabolites. nih.govmdpi.com
The biotransformation of zearalenone (ZEN) by microorganisms involves a complex network of enzymatic reactions, with CYP450 enzymes being key players. nih.gov Fungi such as Metarhizium anisopliae possess highly active CYP450 systems that are implicated in the degradation of ZEN. nih.gov Studies have shown that exposure of M. anisopliae to ZEN leads to elevated mRNA levels of CYP450 monooxygenases, indicating their involvement in the degradation process. nih.gov
One of the primary roles of CYP450 in ZEN metabolism is hydroxylation, an oxidative phase I reaction. nih.gov This process can lead to the formation of various hydroxylated ZEN metabolites (OH-ZEN). nih.gov Furthermore, CYP450 activity can indirectly influence other metabolic pathways. For example, inhibiting CYP450 enzymes in M. anisopliae with a chemical inhibitor (ABT) resulted in a significant shift in the reductive pathway of ZEN. nih.gov Specifically, the production of α-zearalenol (α-ZEL) decreased while the production of β-zearalenol (β-ZEL) increased, suggesting that CYP450-dependent reactions influence the balance of these reductive metabolites. nih.gov
Prevalence in Cereal Grains and Agricultural Commodities
Zearalenone 4-sulfate has been detected in a range of cereal grains, often alongside its parent compound. The presence of this metabolite highlights the complex nature of mycotoxin contamination in the food and feed supply chain.
Maize, Wheat, Barley, Oat, and Rice Contamination Patterns
Studies have documented the presence of zearalenone 4-sulfate in several key cereal crops. Research has shown that in addition to zearalenone, zearalenone-4-sulfate can be found in maize, wheat, and oats. nih.gov One study found zearalenone-14-sulfate in 18% of maize samples, with a mean value of 14 μg/kg, while the parent toxin, zearalenone, was present in 36% of the samples with a mean of 13.6 μg/kg. nih.gov Another study on naturally contaminated wheat found that zearalenone-14-sulfate concentrations were surprisingly three times higher than zearalenone under specific storage conditions. nih.gov
In an analysis of various cereal flours from Korea, while zearalenone was the most abundant mycotoxin, its metabolites were also detected, though at lower frequencies. tandfonline.com The contamination patterns of zearalenone and its derivatives can be influenced by factors such as the specific Fusarium species present, environmental conditions, and the type of cereal. nih.gov For instance, Fusarium graminearum grown on rice has been shown to produce zearalenone-4-sulfate. nih.gov
Incidence and Concentration of Zearalenone 4-Sulfate in Various Cereal Grains
This table summarizes findings on the occurrence of Zearalenone 4-Sulfate in different cereal grains based on available research.
| Cereal Grain | Incidence (%) | Concentration (µg/kg) | Reference |
|---|---|---|---|
| Maize | 16.7 | 51 | nih.gov |
| Wheat | 33.3 | 11 | nih.gov |
| Oats | 16.7 | 12 | nih.gov |
| Barley | 8.8 (as ZEA-14-sulfate) | 10.6 (as ZEA-14-sulfate) | nih.gov |
Presence in Processed Cereal Products and Feed (e.g., Flour, Bran Flakes, Silage)
Zearalenone 4-sulfate is not limited to raw grains; it can also be found in processed cereal products and animal feed. During the milling of wheat, zearalenone and its metabolites tend to concentrate in the bran and shorts fractions, with lower levels found in the flour. cerealsgrains.org Research has shown that zearalenone-sulfate is found in significantly higher amounts in fiber-rich fractions like bran. nih.gov
In a study on artificially contaminated maize silage, zearalenone 4-sulfate was detected and its levels remained stable throughout the ensiling process, indicating no significant degradation. researchgate.netbrill.comconicet.gov.ar This suggests that contaminated feed can remain a source of exposure for livestock. researchgate.net Several modified forms of zearalenone, including zearalenone-4-sulfate, have also been identified in bread. nih.govmdpi.com
Co-occurrence with Parent Zearalenone and Other Mycotoxins
Co-contamination Patterns with Other Fusarium Toxins (e.g., Deoxynivalenol (B1670258), Fumonisins)
Fusarium species are capable of producing a wide array of mycotoxins, leading to the frequent co-contamination of agricultural commodities. The co-occurrence of zearalenone and deoxynivalenol (DON), another common Fusarium mycotoxin, is a well-documented phenomenon. nih.govresearchgate.net This co-contamination extends to their modified forms. For instance, a study on stored wheat examined the impact of environmental conditions on the concentrations of deoxynivalenol, zearalenone, and their respective conjugates, including zearalenone-14-sulfate. nih.gov The presence of multiple mycotoxins can lead to additive or synergistic toxic effects, making the assessment of food and feed safety more complex. researchgate.net
Environmental and Climatic Factors Influencing Formation and Occurrence
The formation of zearalenone and its derivatives, including zearalenone 4-sulfate, is significantly influenced by environmental and climatic conditions. Factors such as temperature, humidity, and precipitation play a crucial role in the growth of Fusarium fungi and subsequent mycotoxin production. nih.govnih.gov
High humidity and moderate temperatures are generally favorable for Fusarium growth and zearalenone production. nih.gov Specifically, temperatures between 20 and 25°C and humidity above 20% are suitable for zearalenone generation. nih.gov Stress conditions, such as low temperatures (8–15°C), can also trigger zearalenone production over a few weeks. nih.gov In stored grains, water activity and temperature are key factors that impact the relative presence of free and conjugated mycotoxins. nih.gov For example, in naturally contaminated wheat stored at a high water activity (0.98 aw), the concentration of zearalenone-14-sulfate was found to be three times higher than that of zearalenone at both 20°C and 25°C. nih.gov These findings underscore the importance of proper storage conditions in mitigating the formation of both parent mycotoxins and their modified forms.
Advanced Analytical Methodologies for Detection and Quantification of Zearalenone 4 Sulfate Ammonium Salt
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental in the analysis of Zearalenone (B1683625) 4-Sulfate, providing the necessary separation from complex sample components for accurate detection and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of Zearalenone 4-Sulfate and other mycotoxins. nih.govnih.govmdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. nih.govnih.gov
Ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides enhanced separation efficiency and speed. nih.govfrontiersin.org The use of a triple-quadrupole mass spectrometer allows for specific monitoring of precursor and product ions, ensuring accurate identification and quantification. nih.govnih.gov For instance, in the negative ion mode, the parent ion of zearalenone (a related compound) is m/z 317, with a product ion of m/z 175 being characteristic. jfda-online.comfda.gov.tw
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is another robust method. nih.govmdpi.comjfda-online.comfda.gov.twmdpi.com It has been successfully applied to determine various mycotoxins, including zearalenone and its metabolites, in diverse samples like cereals and animal feed. nih.govjfda-online.comfda.gov.twmdpi.com The selection of appropriate mobile phases, such as methanol-water with ammonium (B1175870) acetate, is crucial for optimal separation and ionization. nih.govnih.govnih.govfrontiersin.org
Key LC-MS/MS Parameters for Zearalenone Metabolite Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), negative and positive modes | nih.govnih.govfda.gov.tw |
| Mass Analyzer | Triple Quadrupole | nih.govnih.govmdpi.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |
| Mobile Phase | Methanol/water with ammonium acetate | nih.govnih.govnih.govfrontiersin.org |
| Column | C18 reverse-phase | nih.govnih.govfrontiersin.orgjfda-online.com |
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of zearalenone and its derivatives. mdpi.comnih.govpjoes.compjoes.com This method often requires a derivatization step, such as silylation, to increase the volatility of the analytes for gas chromatographic separation. nih.govpjoes.compjoes.com GC-MS provides high sensitivity and precision, making it suitable for determining these compounds in feed and other matrices. mdpi.comnih.gov Isotope dilution can be used to correct for matrix effects and ensure accurate quantification. mdpi.comnih.gov
High-performance liquid chromatography (HPLC) can be paired with various detectors for the analysis of zearalenone and its metabolites. jfda-online.comfda.gov.twmdpi.comnih.govredalyc.org Fluorescence detection (FLD) is particularly common due to the native fluorescence of zearalenone. jfda-online.comfda.gov.twnih.govredalyc.orgresearchgate.net This method offers good sensitivity and is often used for quantification after a cleanup step, such as with an immunoaffinity column. jfda-online.comfda.gov.tw The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity. jfda-online.comfda.gov.twnih.gov
Sample Preparation and Extraction Procedures
Effective sample preparation is a crucial prerequisite for accurate chromatographic analysis, aiming to extract the target analyte from the sample matrix and remove interfering substances.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that has been adapted for the extraction of mycotoxins from various food and feed matrices. tandfonline.comnih.gov This approach typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. tandfonline.comnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents such as C18 or primary secondary amine (PSA) is used for cleanup. nih.gov The choice of QuEChERS salts and d-SPE sorbents can be optimized to achieve the best recovery for specific analytes and matrices. tandfonline.comnih.gov
Comparison of QuEChERS Compositions for Mycotoxin Extraction
| QuEChERS Composition | Key Components | Relative Recovery | Reference |
|---|---|---|---|
| Type A | Magnesium sulphate, anhydrous sodium acetate | Moderate | tandfonline.com |
| Type B | Magnesium sulphate, sodium chloride, sodium citrate (B86180) dihydrate, sodium citrate sesquihydrate | High | tandfonline.com |
| Type C | Magnesium sulphate, sodium chloride | Low | tandfonline.com |
Immunoaffinity columns (IACs) are highly selective tools for the cleanup and enrichment of mycotoxins from complex sample extracts. jfda-online.comfda.gov.twmdpi.comnih.govr-biopharm.commzfoodtest.commeizhengbio.comvicam.com These columns contain monoclonal antibodies that specifically bind to the target mycotoxin, such as zearalenone and its derivatives. r-biopharm.commzfoodtest.com After the sample extract is passed through the column, interfering compounds are washed away, and the purified toxin is then eluted with a solvent like methanol. jfda-online.comfda.gov.twr-biopharm.commzfoodtest.com This high degree of specificity significantly reduces matrix effects and improves the accuracy and sensitivity of subsequent chromatographic analysis. r-biopharm.commzfoodtest.com IACs can be used for single mycotoxin or multiple mycotoxin analysis. meizhengbio.com
Matrix Solid-Phase Dispersion (MSPD) Techniques
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates extraction, fractionation, and clean-up into a single step. nih.gov This technique is particularly advantageous for solid, semi-solid, and viscous biological samples. nih.gov The fundamental principle of MSPD involves blending the sample with a solid support material, often a bonded-phase sorbent like C18, which causes complete disruption of the sample matrix and disperses it onto the support. nih.gov This process creates a chromatographic column from which target analytes can be selectively eluted.
While specific studies focusing exclusively on Zearalenone 4-Sulfate Ammonium Salt using MSPD are not prevalent, the technique has been successfully applied to the broader analysis of mycotoxins in complex matrices like various flours. nih.gov An optimized MSPD method has been used for the extraction of multiple mycotoxins, demonstrating its versatility. nih.gov For a compound like Zearalenone 4-Sulfate, the choice of sorbent and elution solvents would be critical to ensure efficient extraction and clean-up, separating it from parent compounds and other metabolites.
Enzymatic Pre-treatment for Total Zearalenone Analysis
Zearalenone 4-Sulfate is considered a "masked" mycotoxin, a modified form that may not be detected by routine analytical methods for zearalenone but can be hydrolyzed back to the parent toxin by enzymes in the digestive tract of animals. nih.govnih.gov Therefore, to assess the total zearalenone content and understand the full toxicological risk, an enzymatic pre-treatment step is often necessary. mdpi.com
This process typically involves the use of enzymes to cleave the sulfate conjugate from the zearalenone molecule. For instance, to determine the total amount of zearalenone and its metabolites in human serum, samples can be incubated with a β-glucuronidase/sulfatase solution overnight at 37°C before extraction and analysis. mdpi.com This enzymatic hydrolysis releases the free form of the mycotoxin from its conjugated forms. Studies have also employed enzymes like α-amylase and amyloglucosidase in matrices such as oat and wheat flour to investigate the behavior of zearalenone and its derivatives, including sulfate conjugates, during processes similar to food production. researchgate.netnih.gov
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. This involves assessing several key performance parameters.
Assessment of Linearity, Sensitivity (LOD, LOQ), and Calibration Ranges
Method sensitivity is determined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range.
For zearalenone and its metabolites, including sulfated forms, various studies have established these parameters using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, a validated method for 13 Fusarium mycotoxins in maize, wheat, oats, cornflakes, and bread reported LODs ranging from 5 to 13 ng/g and LOQs from 10 to 26 ng/g for Zearalenone-4-Sulfate (B236646). nih.gov Another study focusing on zearalenone and its modified forms in oat flour reported an LOQ of 3.7 µg/kg for Zearalenone-14-S. researchgate.net
Table 1: Linearity, LOD, and LOQ for Zearalenone and its Derivatives
| Analyte | Matrix | Linearity Range | R² | LOD | LOQ | Reference |
| Zearalenone-4-Sulfate | Maize, Wheat, Oats | Not specified | >0.99 | 5-13 ng/g | 10-26 ng/g | nih.gov |
| Zearalenone-14-S | Oat Flour | Not specified | >0.98 | Not specified | 3.7 µg/kg | researchgate.netnih.gov |
| Zearalenone | Cereals | 0.5-50 ppb | 0.9996 | 0.5 ppb | 3 ppb | jfda-online.com |
| Zearalenone & 5 Derivatives | Feed | 2-500 ng/mL | >0.99 | 0.40-1.34 µg/kg | 1.33-4.46 µg/kg | nih.gov |
| Zearalenone & 5 Metabolites | Corn | 20-400 µg/kg | Not specified | 0.14-0.33 µg/kg | 0.45-1.11 µg/kg | nih.gov |
Evaluation of Precision (Intra-day, Inter-day) and Accuracy (Recovery)
Precision refers to the closeness of agreement between independent test results and is typically expressed as the relative standard deviation (RSD) of replicate measurements. It is evaluated within a single day (intra-day precision) and over several days (inter-day precision). Accuracy is the closeness of the analytical result to the true value, often assessed through recovery experiments where a known amount of the analyte is added to a blank sample.
A method for analyzing zearalenone and its modified forms in oat flour demonstrated good precision, with intra-day RSDs between 2.5% and 6.4% and inter-day RSDs from 2.5% to 10.3%. nih.gov The same study reported method recoveries for ZEN sulfate-derivatives ranging from 72.4% to 85.7%. nih.gov An isotope dilution LC-MS/MS method for zearalenone and its metabolites in corn showed excellent accuracy, with values between 96.7% and 103.6%, and high precision, with intra- and inter-day variations of less than 3% and 4%, respectively. nih.gov
Table 2: Precision and Accuracy Data for Zearalenone and its Derivatives
| Analyte(s) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| Zearalenone & Modified Forms | Oat Flour | 2.5 - 6.4 | 2.5 - 10.3 | 72.4 - 85.7 (sulfate-derivates) | nih.gov |
| Zearalenone & 5 Metabolites | Corn | < 3 | < 4 | 96.7 - 103.6 | nih.gov |
| Zearalenone & 5 Derivatives | Feed | 0.4 - 11.3 | 0.8 - 12.4 | 89.3 - 112.3 | nih.gov |
| Zearalenone | Cereals | 0.1 - 5.9 | 0.5 - 7.7 | Not specified | jfda-online.com |
Specificity and Mitigation of Matrix Effects
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.
To ensure specificity, chromatographic separation is optimized to resolve the analyte from potential interferences. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. researchgate.net
Mitigation of matrix effects is commonly achieved through several approaches. One effective strategy is the use of matrix-matched calibration curves, where standards are prepared in extracts of a blank matrix that is similar to the samples being analyzed. nih.gov An even more robust approach is the use of stable isotope-labeled internal standards, such as ¹³C-labeled zearalenone. nih.govmdpi.com These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute and experience the same matrix effects, thus providing accurate correction during quantification. nih.govnih.gov
Ecological Dynamics and Environmental Fate of Zearalenone 4 Sulfate Ammonium Salt
Persistence and Transformation in Agricultural Environments (e.g., during Ensiling Process)
The ensiling of crops, a common agricultural practice for preserving forage, does not appear to be an effective method for degrading zearalenone (B1683625) (ZEA) or its derivatives, including Zearalenone 4-Sulfate (ZEA-4S). researchgate.netbrill.com Research using a laboratory silo model with artificially contaminated maize demonstrated that the levels of ZEA-4S, along with ZEA, α-zearalenol (α-ZOL), and β-zearalenol (β-ZOL), remained unchanged over a period extending from day 7 to day 127. researchgate.netbrill.com
Stability of Zearalenone 4-Sulfate (ZEA-4S) During Ensiling Process
| Compound | Day 7 (Concentration) | Day 127 (Concentration) | Change Observed |
|---|---|---|---|
| Zearalenone (ZEA) | Stable | Stable | No significant change brill.com |
| α-Zearalenol (α-ZOL) | Stable | Stable | No significant change brill.com |
| β-Zearalenol (β-ZOL) | Stable | Stable | No significant change brill.com |
| Zearalenone 4-Sulfate (ZEA-4S) | Stable | Stable | No significant change brill.com |
Microbial Degradation and Bioremediation Approaches
Microbial activity is a key pathway for the transformation of mycotoxins in the environment. For zearalenone and its derivatives, microorganisms play a dual role, participating in both the formation and degradation of these compounds.
The formation of Zearalenone 4-Sulfate is a recognized pathway in the metabolism of zearalenone by certain fungi. Strains of Aspergillus oryzae and Rhizopus arrhizus are known to catalyze the sulfation of zearalenone at the C-4 hydroxyl group, converting it into Zearalenone 4-Sulfate. nih.govmdpi.com This biotransformation is considered a detoxification mechanism, as the resulting sulfated conjugate exhibits greatly reduced toxicity compared to the parent mycotoxin. mdpi.comnih.gov For instance, studies with Aspergillus niger showed that stressing the fungus with ZEA enhanced its ability to degrade the mycotoxin, with Zearalenone 4-Sulfate being identified as a primary degradation product. mdpi.comnih.gov
While sulfation is a common fungal transformation, the degradation of zearalenone via cleavage of its lactone bond is a less common but highly effective detoxification strategy. This mechanism has been identified in fungi such as Metarhizium anisopliae and is significant because it destroys the structural feature responsible for the mycotoxin's estrogenic activity. nih.gov The enzyme responsible for this action is a lactonohydrolase. nih.gov However, current research on lactone bond cleavage has focused on the parent compound, zearalenone, and its reduced forms, not specifically on the degradation of Zearalenone 4-Sulfate. nih.gov
Biological detoxification of zearalenone using bacteria and their enzymes is a promising area of research. nih.gov Various bacterial species, particularly from the genus Bacillus, have been shown to effectively degrade zearalenone. nih.govnih.gov The primary mechanism often involves enzymes that open the macrocyclic lactone ring, rendering the molecule non-toxic. mdpi.com
The detoxification process can lead to various derivatives, including sulfated forms. nih.govmdpi.com While bacterial degradation focuses on the parent compound, the formation of Zearalenone 4-Sulfate is recognized as a potential endpoint of detoxification. mdpi.com For example, Bacillus strains can convert ZEA into its derivatives through processes like hydrolysis and conjugation, which includes the addition of sulfate (B86663) groups. nih.gov
Enzymes derived from microbial sources offer a more targeted approach. Zearalenone hydrolases have been identified that specifically cleave the lactone ring of ZEA. nih.gov While these enzymes have been shown to degrade ZEA and some of its other derivatives, specific studies on the enzymatic degradation of pre-existing Zearalenone 4-Sulfate are limited. The focus remains on the detoxification of the parent compound, where sulfation is one of several possible transformation outcomes. nih.govmdpi.com
Adsorption and Sequestration Strategies
Adsorption is a physical method aimed at binding mycotoxins in a way that prevents their absorption in the gastrointestinal tract of animals. Various materials have been tested for their ability to sequester zearalenone, with varying degrees of success.
Research into mycotoxin adsorbents has largely concentrated on the parent compound, zearalenone, with a lack of specific data on the adsorption of Zearalenone 4-Sulfate. For zearalenone, a range of materials has been evaluated.
Clays (B1170129): Mineral clays such as bentonite (B74815), smectite, and talc (B1216) have shown the ability to adsorb zearalenone. researchgate.netnih.gov However, the efficacy can be inconsistent. Raw smectite clays showed less than 10% removal of ZEA, whereas chemically modified, more hydrophobic versions demonstrated significantly higher efficiency. digitellinc.com In one study, a specific bentonite product effectively sequestered 97.0% of ZEA. nih.gov Talc was found to be more effective than diatomite, adsorbing up to 73% of ZEA from a synthetic gastric fluid. researchgate.net
Activated Carbon and Biochar: Carbon-based materials are generally highly effective. Activated charcoal has been shown to bind approximately 90% of DON (a different mycotoxin) and 100% of ZEA in in-vitro tests. nih.govnih.gov In a comparative study, activated coconut charcoal and a specific pine biochar were both able to sequester over 93% of zearalenone at a concentration of 0.1 ppm. mdpi.com
In Vitro Adsorption of Zearalenone (ZEA) by Various Adsorbents
| Adsorbent Material | Mycotoxin Level | Adsorption Efficiency (%) | Reference |
|---|---|---|---|
| Activated Coconut Charcoal | 0.1 ppm | >93% | mdpi.com |
| Pine Biochar | 0.1 ppm | >93% | mdpi.com |
| Bentonite F | Not Specified | 97.0% | nih.gov |
| Aluminosilicate A | Not Specified | 99.6% | nih.gov |
| Talc | Not Specified | 73% | researchgate.net |
| Diatomite | Not Specified | 53% | researchgate.net |
Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming stable host-guest complexes with molecules that fit within their hydrophobic inner cavity. This mechanism has been successfully applied to the sequestration of Zearalenone 4-Sulfate (referred to as Z14S in studies). researchgate.net
Fluorescence spectroscopy studies have demonstrated the formation of stable complexes between Z14S and various native and modified cyclodextrins. researchgate.net The binding affinity varies depending on the type of cyclodextrin (B1172386) and the pH of the solution. Dimethyl-β-cyclodextrin (DIMEB) was found to form the most stable complexes with Z14S at both pH 5.0 and pH 7.4. researchgate.net At a more alkaline pH of 10.0, the binding constant of the Z14S-DIMEB complex decreased. researchgate.net
Furthermore, research has shown that Z14S can be effectively removed from aqueous solutions using a beta-cyclodextrin (B164692) bead polymer (BBP), highlighting the practical potential of this sequestration strategy. researchgate.net
Binding Constants (K) for Zearalenone 4-Sulfate (Z14S) with Cyclodextrins
| Cyclodextrin Type | pH | Binding Constant (K) (L/mol) |
|---|---|---|
| Dimethyl-β-CD (DIMEB) | 5.0 | ~5.0 x 10⁴ researchgate.net |
| 7.4 | High Stability researchgate.net | |
| 10.0 | Decreased Stability researchgate.net | |
| Quaternary ammonium-β-CD | 10.0 | Similar to DIMEB at this pH researchgate.net |
| Other CDs | Varies | 0.1 to 5.0 x 10⁴ researchgate.net |
Influence of Environmental Conditions (e.g., Temperature, pH) on Stability and Degradation Kinetics
The stability and degradation of Zearalenone 4-Sulfate Ammonium (B1175870) Salt in the environment are critically influenced by ambient conditions, primarily temperature and pH. While research specifically detailing the degradation kinetics of the ammonium salt form is limited, studies on its parent compound, zearalenone (ZEN), and the zearalenone-4-sulfate (B236646) (ZEN-4S) conjugate provide crucial insights into its likely environmental behavior. The transformation and persistence of this compound are dictated by its chemical structure's susceptibility to thermal and pH-mediated reactions.
Influence of Temperature
The thermal stability of zearalenone has been investigated across a range of temperatures. Generally, the molecule is quite heat-stable, particularly at temperatures associated with food processing and environmental fluctuations. However, significant degradation occurs at higher temperatures.
Research on the heat stability of zearalenone in an aqueous buffer solution demonstrated a clear correlation between increasing temperature and the rate of degradation. researchgate.netnih.gov At temperatures at or below 125°C, less than 23% of zearalenone was lost. researchgate.netnih.gov As the temperature increased to 150°C, the loss increased to between 34% and 68% after 60 minutes, with the exact percentage depending on the pH of the solution. researchgate.netnih.gov Substantial degradation of over 92% was observed after 60 minutes at temperatures of 175°C and above. researchgate.netnih.gov Complete degradation was achieved in under 30 minutes when the temperature reached 225°C. researchgate.netnih.gov
In the context of biological degradation by microorganisms, temperature is a key factor for optimal enzyme activity. For instance, the bacterium Bacillus spizizenii B73 showed effective degradation of ZEN in grain products at temperatures from 17°C to 57°C, with the optimal temperature for degradation being 37°C. nih.gov Similarly, a purified enzyme (FSZ) from Aspergillus niger functions optimally in a temperature range of 28–38°C. nih.gov
Table 1: Effect of Temperature on Zearalenone (ZEN) Degradation in an Aqueous Buffer
| Temperature (°C) | Time (min) | Percent Degradation |
| ≤ 125 | 60 | < 23% |
| 150 | 60 | 34 - 68% |
| ≥ 175 | 60 | > 92% |
| 225 | < 30 | 100% |
Data sourced from studies on zearalenone in aqueous buffer solutions. researchgate.netnih.gov
Influence of pH
The pH of the surrounding medium, such as soil or water, plays a significant role in the stability and degradation kinetics of zearalenone and its derivatives. Studies on zearalenone show that it is most stable in a neutral pH environment. researchgate.netnih.gov When subjected to high temperatures, degradation was most pronounced in alkaline (pH 10) and acidic (pH 4) conditions compared to neutral (pH 7) conditions. researchgate.net
For the sulfated form, Zearalenone 4-Sulfate, its stability appears to be pH-dependent. In one study monitoring artificially contaminated maize silage, ZEN-4S levels remained stable over a 127-day period, during which the pH decreased from 4.69 to 3.80. researchgate.net This suggests that the sulfate conjugate is stable under these acidic ensiling conditions. researchgate.net However, other research indicates that aryl sulfate esters are readily hydrolyzed by acid. asm.org Specifically, zearalenone sulfate is susceptible to acid hydrolysis (e.g., 1% HCl at 65°C for 4 hours), which cleaves the sulfate group to release the parent zearalenone molecule. asm.org This susceptibility means that in strongly acidic environments, the conjugate could revert to zearalenone. asm.org
Microbial degradation is also highly dependent on pH. In an in vitro rumen model, the degradation of ZEN was significantly greater at a physiological pH of 6.5 compared to a more acidic pH of 5.5. mdpi.com Conversely, some microbial enzymes, such as FSZ from Aspergillus niger, can function effectively across a broad acidic-to-neutral pH range (2.0 to 7.0), with the maximum degradation rate observed at pH 7.0. nih.gov The bacterium Bacillus spizizenii B73 also demonstrated efficient ZEN degradation across a wide pH range from 3.0 to 11.0, with the highest degradation rates occurring at a neutral pH of 7.0. nih.gov
Table 2: Influence of pH on Zearalenone (ZEN) and Zearalenone 4-Sulfate (ZEN-4S) Stability and Degradation
| Compound | Condition | pH Level(s) | Observation |
| Zearalenone | Thermal Degradation | 4, 7, 10 | Most stable at pH 7; greater losses at pH 4 and 10. researchgate.netnih.gov |
| Zearalenone | Microbial Degradation | 5.5 vs 6.5 | Significantly higher degradation at pH 6.5 than at 5.5 in rumen fluid. mdpi.com |
| Zearalenone | Microbial Degradation | 3.0 - 11.0 | Highest degradation by B. spizizenii B73 at pH 7.0. nih.gov |
| Zearalenone 4-Sulfate | Ensiling Stability | 4.69 -> 3.80 | Levels remained stable over 127 days. researchgate.net |
| Zearalenone 4-Sulfate | Acid Hydrolysis | Acidic | Susceptible to hydrolysis, releasing parent zearalenone. asm.org |
Mechanistic Research at the Molecular and Cellular Levels Excluding Toxicological or Adverse Effect Focus
Binding Interactions with Biological Macromolecules (Non-Human)
The conjugation of a sulfate (B86663) group to the zearalenone (B1683625) molecule significantly alters its chemical properties, which is expected to influence its binding affinity and interaction with biological macromolecules like proteins.
While zearalenone itself exhibits natural fluorescence, making it a candidate for fluorescence spectroscopy studies, specific investigations employing this technique to detail the binding interactions of Zearalenone 4-Sulfate Ammonium (B1175870) Salt with non-human proteins are not extensively documented in the available scientific literature. The parent compound, zearalenone, has a fluorescence profile with excitation at 260 nm leading to green fluorescence, and at 360 nm causing blue-green fluorescence nih.gov. This intrinsic property is often utilized in analytical detection but has not been specifically applied in published binding studies for its sulfated metabolite.
High-performance affinity chromatography is a powerful tool for characterizing specific binding interactions. However, dedicated studies using this method to investigate the binding of Zearalenone 4-Sulfate Ammonium Salt to non-human biological macromolecules have not been identified in the reviewed literature. Current high-performance liquid chromatography (HPLC) methods have been developed primarily for the detection and quantification of zearalenone and its modified forms, including sulfate conjugates, in various matrices like oat and wheat flour nih.gov.
Impact on Specific Biochemical Pathways and Enzyme Activities (Excluding Cytotoxicity)
The sulfation of zearalenone is a key biotransformation step that can modulate its biological activity. Research has begun to explore how this modification affects specific enzyme functions and metabolic processes, particularly in plants and fungi.
Heat Shock Protein 90 (HSP90) is a crucial chaperone protein involved in plant-pathogen interactions. Its function is dependent on its ATPase activity. The parent mycotoxin, zearalenone (ZEN), has been identified as an inhibitor of HSP90 ATPase activity nih.govnih.gov. Studies on Arabidopsis thaliana have shown that ZEN treatment induces the transcription of the AtHSP90.1 gene, yet it inhibits the ATPase function of the protein itself nih.gov.
Crucially, research has demonstrated that the conjugation of ZEN significantly alters this inhibitory effect. The glucosylated forms of zearalenone, for instance, completely lost their ability to inhibit recombinant HSP90 ATPase activity in vitro nih.gov. While direct studies on Zearalenone 4-Sulfate are limited, the findings on glucosides strongly suggest that conjugation, including sulfation, likely abolishes or significantly reduces the inhibitory effect on HSP90 ATPase. This indicates that the sulfation of zearalenone in plants could be a detoxification mechanism that protects cellular machinery from the disruptive effects of the parent mycotoxin nih.gov.
| Compound | Effect on HSP90 ATPase Activity | Organism/System Studied | Reference |
|---|---|---|---|
| Zearalenone (ZEN) | Inhibitory | Recombinant HSP90 from Escherichia coli, Arabidopsis thaliana | nih.govnih.gov |
| α/ß-Zearalenol | Inhibitory | Recombinant HSP90 from Escherichia coli | nih.gov |
| Zearalenone Glucosides | No inhibitory activity | Recombinant HSP90 from Escherichia coli | nih.gov |
| Zearalenone 4-Sulfate | Presumed non-inhibitory (by inference) | Not directly studied |
The formation of zearalenone 4-sulfate is a well-documented metabolic process in certain fungi, representing a key biotransformation pathway. This process is considered a detoxification mechanism, allowing the fungi to survive in the presence of mycotoxins produced by competing species mdpi.com.
Studies have shown that various fungal species from the genera Aspergillus and Rhizopus can convert zearalenone into several metabolites, including zearalenone 4-sulfate (also referred to as ZEN-14-sulfate) mdpi.comnih.gov. Notably, Aspergillus oryzae strains are particularly efficient and regioselective, exclusively forming zearalenone 4-sulfate with yields as high as 49% mdpi.com. In addition to the sulfation of zearalenone, some fungi were also found to produce a novel metabolite, α-zearalenol-sulfate nih.gov.
This biotransformation involves Phase II metabolic reactions where a sulfate group is conjugated to the zearalenone molecule. The enzymatic machinery and gene expression patterns underlying this sulfation process in fungi are areas of active research. The ability of these microorganisms to specifically catalyze this reaction highlights a targeted genetic and metabolic response to the presence of zearalenone mdpi.comnih.gov.
| Fungal Species | Metabolite Produced | Observed Yield/Conversion | Reference |
|---|---|---|---|
| Aspergillus oryzae | Zearalenone-14-sulfate | 49% Yield | mdpi.com |
| Rhizopus species | Zearalenone-14-sulfate, Zearalenone-O-glucosides | >50% of initial ZEN modified | nih.gov |
| Fusarium graminearum | Zearalenone-4-sulfate (B236646) | Detected | nih.gov |
| Fusarium equiseti | Zearalenone-4-sulfate | Detected | nih.gov |
| Fusarium sambucinum | Zearalenone-4-sulfate | Detected | nih.gov |
Comparative Studies and Analog Research of Zearalenone 4 Sulfate Ammonium Salt
Comparison of Biosynthetic Origins and Metabolic Transformations with Parent Zearalenone (B1683625) and Other Conjugated Forms (e.g., Zearalenone Glucosides)
The mycotoxin Zearalenone (ZEN) is a non-steroidal estrogenic secondary metabolite produced biologically by various Fusarium species, including F. graminearum, F. culmorum, and F. equiseti, through a polyketide pathway. nih.govnih.gov Once produced, ZEN can undergo extensive metabolic transformations, known as phase I and phase II metabolism, in the producing fungi, as well as in plants and animals that come into contact with it. These transformations result in a variety of "modified" or "masked" mycotoxins. researchgate.net
In fungi, conjugation with polar molecules like sulfates and sugars is a primary detoxification mechanism. mdpi.comnih.gov Several Fusarium species, such as Fusarium graminearum, are capable of mediating the sulfation of ZEN at the C-4 position to produce Zearalenone-4-Sulfate (B236646). smolecule.comnih.govmdpi.com This biotransformation enhances the water solubility of the toxin, likely to facilitate its excretion by the fungus. smolecule.com Other fungal species, such as Aspergillus oryzae, can also produce sulfate (B86663) conjugates, but may do so with different regioselectivity, forming isomers like Zearalenone-14-Sulfate. mdpi.com Besides sulfation, fungal metabolism can also lead to the formation of ZEN glucosides. mdpi.commdpi.com
In plants, conjugation with glucose is the predominant metabolic pathway for detoxifying ZEN. nih.govmdpi.com When plants like barley, wheat, or maize are infected by Fusarium, they metabolize the parent ZEN into various glucoside conjugates. mdpi.comnih.gov These include Zearalenone-14-O-β-glucoside (ZEN-14-Glc) and Zearalenone-16-O-β-glucoside (ZEN-16-Glc). nih.govnih.govumn.edu The formation of these "masked" mycotoxins is a defense mechanism for the plant. nih.gov While these conjugated forms may exhibit reduced toxicity initially, they can be hydrolyzed back to the parent ZEN in the digestive tracts of animals, contributing to the total toxic load. nih.govumn.eduproquest.comnih.gov
In animals, the metabolic transformation of ZEN follows a different primary path. In the gastrointestinal tract and liver, ZEN is mainly reduced to its phase I metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.govresearchgate.netnih.govresearchgate.net The ratio of these metabolites is species-dependent; for instance, pigs predominantly form the more estrogenic α-ZEL. nih.govresearchgate.net These reduced forms are then often conjugated with glucuronic acid during phase II metabolism before excretion. researchgate.netnih.gov
| Compound Name | Abbreviation | Origin/Metabolism | Type of Transformation |
|---|---|---|---|
| Zearalenone | ZEN | Fungal Biosynthesis (Parent) | Polyketide Synthesis |
| Zearalenone 4-Sulfate | ZEN-4-S | Fungal Metabolism (Fusarium spp.) | Phase II (Sulfation) |
| Zearalenone-14-Sulfate | ZEN-14-S | Fungal Metabolism (Aspergillus spp.) | Phase II (Sulfation) |
| Zearalenone-14-O-β-glucoside | ZEN-14-Glc | Plant Metabolism (e.g., Wheat, Barley) | Phase II (Glycosylation) |
| Zearalenone-16-O-β-glucoside | ZEN-16-Glc | Plant Metabolism (e.g., Barley) | Phase II (Glycosylation) |
| α-Zearalenol | α-ZEL | Animal Metabolism (e.g., Pigs) | Phase I (Reduction) |
| β-Zearalenol | β-ZEL | Animal Metabolism | Phase I (Reduction) |
Analytical Differentiation from Structurally Related Mycotoxin Derivatives and Metabolites
The structural similarity among Zearalenone and its numerous derivatives presents a significant analytical challenge. Accurate detection and quantification require sophisticated methods capable of distinguishing between isomers and other closely related metabolites.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of ZEN and its modified forms. proquest.comnih.gov This method offers high sensitivity and selectivity, allowing for the simultaneous detection of multiple analytes in complex matrices like grain, feed, and food products. nih.govnih.govmdpi.com The separation is achieved based on the different polarities and affinities of the compounds for the chromatographic column, while mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its specific fragmentation patterns (Selected Reaction Monitoring - SRM). nih.gov
A critical step in the analytical workflow is sample preparation, which aims to extract the analytes and remove interfering matrix components. mdpi.com Immunoaffinity columns (IACs) are highly effective for this purpose, as they use specific antibodies to bind ZEN and its related derivatives, allowing other impurities to be washed away. mdpi.com This results in a cleaner sample extract and more reliable quantification.
Distinguishing between isomers, such as Zearalenone 4-Sulfate and Zearalenone-14-Sulfate, can be particularly challenging. While they have the same mass, their chromatographic retention times may differ slightly. Furthermore, structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive differentiation. For example, NMR studies have shown that the sulfation site can be determined by observing chemical shifts; Zearalenone 4-Sulfate shows a characteristic downfield shift at the C-4 position, which is distinct from the shift observed for the 14-sulfate isomer. smolecule.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring a derivatization step (e.g., silanization) to make the analytes volatile enough for analysis. mdpi.com
| Analytical Technique | Principle of Differentiation | Application Examples | Reference |
|---|---|---|---|
| HPLC-MS/MS | Separation by chromatography and identification by mass-to-charge ratio and fragmentation. | Simultaneous quantification of ZEN, α-ZEL, β-ZEL, and conjugated forms in feed and silage. | proquest.comresearchgate.netresearchgate.net |
| Immunoaffinity Column (IAC) Cleanup | Specific antigen-antibody binding for selective purification. | Sample preparation prior to GC-MS or HPLC analysis to improve accuracy. | mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Differentiation of isomers based on distinct chemical shifts of atomic nuclei. | Structural elucidation and differentiation of Zearalenone-4-Sulfate from Zearalenone-14-Sulfate. | smolecule.com |
| GC-MS | Separation of volatile derivatives by gas chromatography and identification by mass spectrometry. | Determination of ZEN and its five key derivatives in animal feed after silane (B1218182) derivatization. | mdpi.com |
Synthetic Strategies for Preparation of Zearalenone 4-Sulfate Ammonium (B1175870) Salt and its Analogs as Research Standards
The availability of pure analytical standards is essential for developing and validating the analytical methods discussed above, as well as for conducting toxicological research. mdpi.com Zearalenone 4-Sulfate Ammonium Salt and its analogs are not always readily available from natural sources in sufficient purity or quantity, necessitating their chemical or biosynthetic preparation. mdpi.comresearchgate.net
A described chemical synthesis of this compound is a two-step process. smolecule.com
Formation of Zearalenone 4-Sulfate: The parent Zearalenone molecule is reacted with a sulfonating agent, such as a sulfur trioxide-pyridine complex, to introduce a sulfate group at the C-4 phenolic hydroxyl position. smolecule.com
Conversion to Ammonium Salt: The resulting Zearalenone 4-Sulfate is then neutralized with ammonium hydroxide (B78521) to yield the final this compound. smolecule.com
Similar synthetic strategies can be employed to create other analogs. For instance, chemical synthesis has been used to produce Zearalenone-16-glucoside and Zearalenone-14-Sulfate, which are crucial for studying the metabolism and toxicity of these specific modified forms. mdpi.comacs.org The preparation of these standards requires careful control of reaction conditions to ensure regioselectivity, often involving the use of protecting groups to prevent reactions at other sites on the molecule. acs.org
Research Challenges and Future Directions in Zearalenone 4 Sulfate Ammonium Salt Studies
Development of Comprehensive Multi-Analyte and Multi-Matrix Analytical Methods
A significant challenge in mycotoxin analysis is the development of methods that can simultaneously detect and quantify multiple mycotoxins across various complex matrices. nih.govchromatographyonline.com The diverse chemical structures of mycotoxins often necessitate specific analytical methods for individual toxins. who.int However, the co-occurrence of multiple mycotoxins in food and feed is common, making multi-analyte methods highly desirable. nih.govr-biopharm.com
Current trends are moving towards multi-mycotoxin quantification using advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com These methods offer high sensitivity and selectivity, but matrix effects—the influence of other components in the sample on the analytical signal—remain a major hurdle. chromatographyonline.com Strategies like "dilute and shoot" can reduce matrix effects but may increase the limit of quantification. nih.gov The development of multi-toxin immunoaffinity columns for sample cleanup shows promise in removing matrix interferences and allowing for the analysis of numerous mycotoxins with a single extraction method. r-biopharm.com
Future research should focus on validating robust and versatile multi-analyte and multi-matrix methods for the simultaneous determination of ZEN, zearalenone (B1683625) 4-sulfate, and other co-occurring mycotoxins in a wide range of food and feed commodities. nih.govmdpi.com This will enable more comprehensive monitoring and a better understanding of human and animal exposure.
Elucidation of Undiscovered Metabolic Pathways and Unknown Metabolites in Diverse Biological Systems
The metabolism of zearalenone is complex and varies significantly across different species. tandfonline.com In mammals, ZEN is primarily reduced to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), and can also be conjugated with glucuronic acid or sulfate (B86663). peerj.comnih.govd-nb.info Zearalenone-14-sulfate is a known metabolite in both fungi and mammals. d-nb.inforesearchgate.net However, there is evidence suggesting the existence of undiscovered metabolic pathways and unknown metabolites. For instance, studies in pigs have shown that the low biological recovery of ZEN and its modified forms after oral administration could be due to extensive metabolism by intestinal bacteria into yet unknown compounds. nih.gov
The full extent of microbial metabolism of ZEN and its derivatives is not yet fully understood. mdpi.com While some microorganisms can hydrolyze conjugated forms like zearalenone-14-sulfate back to the parent toxin, others may produce novel metabolites. d-nb.infonih.gov The identification and characterization of these unknown metabolites are crucial for a complete understanding of the toxicokinetics and potential toxicity of zearalenone.
Future research efforts should be directed towards:
Investigating the metabolic fate of zearalenone 4-sulfate in a wider range of animal species and human populations.
Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify and structurally elucidate novel metabolites.
Exploring the role of the gut microbiome in the biotransformation of zearalenone and its conjugates. nih.gov
Understanding the Influence of Co-occurring Contaminants on Zearalenone 4-Sulfate Dynamics and Biotransformation
Mycotoxins rarely occur in isolation; instead, food and feed are often contaminated with a mixture of different toxins. nih.govnih.gov The co-occurrence of ZEN with other mycotoxins like deoxynivalenol (B1670258) (DON), fumonisins, and ochratoxin A is frequently reported. researchgate.net These interactions can have synergistic or additive toxic effects, meaning their combined toxicity can be greater than the sum of their individual effects. nih.gov
The presence of other contaminants can also influence the biotransformation and dynamics of zearalenone 4-sulfate. For example, the biotransformation of mycotoxins is often mediated by cytochrome P450 enzymes, and the presence of multiple mycotoxins could lead to competition for these enzymes, altering the metabolic profile and toxicity of each compound. mdpi.com However, data on the combined toxic effects of mycotoxins are limited, and the health risks associated with multi-exposure are not well understood. kemin.com
Advancements in Microbial and Enzymatic Bioremediation Technologies
Biological detoxification using microorganisms and their enzymes is considered a promising strategy for mitigating mycotoxin contamination in food and feed due to its specificity and environmentally friendly nature. mdpi.comnih.govnih.gov Several microbial species, including bacteria, yeast, and fungi, have been shown to degrade zearalenone. peerj.commdpi.comnih.gov The primary mechanism of enzymatic degradation often involves the opening of the lactone ring of ZEN, which eliminates its estrogenic activity. nih.govresearchgate.net
Enzymes like laccases and zearalenone hydrolases have demonstrated the ability to degrade ZEN. peerj.comnih.govmdpi.com The development of recombinant enzymes and genetic engineering techniques offers the potential to improve the efficiency and stability of these biocatalysts for industrial applications. peerj.comtandfonline.com However, the effectiveness of microbial and enzymatic degradation can be influenced by various factors, including the type and concentration of the mycotoxin, the properties of the microbial strain or enzyme, and environmental conditions. nih.govnih.gov
Future advancements in this area should focus on:
Screening for and isolating novel microorganisms and enzymes with high zearalenone-degrading capabilities. mdpi.com
Optimizing degradation conditions to enhance efficiency and applicability in food and feed processing. acs.org
Investigating the safety of the degradation products to ensure they are non-toxic. nih.govnih.gov
Developing cost-effective and scalable bioremediation technologies for practical use in the food and feed industries. nih.gov
Standardization of Reference Materials and Harmonization of Analytical Protocols for Global Research
The availability of certified reference materials and standardized analytical methods is fundamental for ensuring the quality and comparability of mycotoxin data worldwide. researchgate.net For zearalenone 4-sulfate and other modified mycotoxins, the lack of commercially available and certified reference standards poses a significant challenge for routine analysis and research. mdpi.com The biosynthesis of these standards in the laboratory is a possible solution, but it requires specialized expertise and resources. mdpi.com
International bodies like AOAC International and the European Committee for Standardization (CEN) have validated official analytical methods for several mycotoxins, primarily based on high-performance liquid chromatography (HPLC). who.intwur.nl However, the harmonization of these protocols across different countries and laboratories is crucial for consistent and reliable monitoring of mycotoxin contamination in the global food supply. researchgate.net The complexity of mycotoxin regulations, with varying limits for specific commodities in different regions, further highlights the need for standardized approaches. r-biopharm.com
Future efforts should prioritize:
The development and certification of reference materials for zearalenone 4-sulfate and other modified mycotoxins.
The inter-laboratory validation and harmonization of analytical methods for the detection and quantification of these compounds.
The establishment of international guidelines and proficiency testing programs to ensure the accuracy and reliability of analytical results across the globe.
Q & A
Q. How is Zearalenone 4-Sulfate Ammonium Salt quantified in complex biological matrices like silage?
ZEA-4S is quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Key steps include:
- Extraction : 5 g of sample homogenized with 40 mL of solvent (e.g., acetonitrile/water/formic acid) .
- Validation : Apparent recoveries for ZEA-4S are ~104.5%, with a limit of detection (LOD) of 0.3 µg/kg .
- Instrumentation : High-sensitivity instruments like QTrap 5500 ensure precision for trace-level analysis .
This method avoids interference from matrix components and distinguishes ZEA-4S from phase I metabolites (e.g., α-ZOL, β-ZOL) .
Q. What are the optimal storage conditions for ZEA-4S to ensure stability?
Q. How does ZEA-4S stability compare to its parent compound, Zearalenone (ZEA), during silage fermentation?
ZEA-4S remains stable throughout silage phases (fermentation, stable, aerobic deterioration):
- pH range : Stable even as pH drops from 4.69 to 3.80 during fermentation .
- Dry matter (DM%) : No significant changes in DM% (indicating no degradation) over 127 days .
- Microbial activity : Silage-native microbiota do not degrade ZEA-4S, unlike some phase I metabolites .
Advanced Research Questions
Q. How to design experiments to assess ZEA-4S degradation pathways in agricultural systems?
- Environmental simulation : Expose ZEA-4S to varying pH (3.5–7.0), temperatures (20–40°C), and microbial consortia (e.g., soil or silage microbiota) .
- Analytical endpoints : Monitor sulfate cleavage via LC-MS/MS and compare with ZEA recovery rates .
- Contradiction resolution : While ZEA-4S is stable in silage, salt additives (e.g., sodium carbonate) may alter stability in other matrices; replicate conditions from studies on fumonisin B1 reduction .
Q. What methodological challenges arise when analyzing masked mycotoxins like ZEA-4S in multi-toxin matrices?
- Co-elution issues : Use high-resolution MS/MS to differentiate ZEA-4S from structurally similar compounds (e.g., β-ZOL-4G) .
- Recovery bias : Validate extraction protocols for each matrix (e.g., grain vs. silage) due to variable binding to plant macromolecules .
- Masked toxin reactivation : Simulate digestive conditions (e.g., gastric pH, enzymatic hydrolysis) to assess ZEA-4S conversion back to ZEA .
Q. How to evaluate the estrogenic potency of ZEA-4S relative to ZEA and its metabolites?
- In vitro assays : Use ERα/β-binding assays with HepG2 or MCF-7 cells.
- Metabolic profiling : Co-incubate ZEA-4S with liver microsomes to identify sulfate removal pathways .
- Data interpretation : Account for synergistic effects when ZEA-4S coexists with other mycotoxins (e.g., deoxynivalenol) in feed .
Methodological Recommendations
- Structural analysis : Use NMR or X-ray crystallography to confirm the stereochemistry of the (3S,11E) configuration .
- Field sampling : Collect pre- and post-ensiling samples to differentiate pre-existing ZEA-4S from fermentation byproducts .
- Contradiction management : When conflicting data arise (e.g., salt effects on ZEA-4S vs. other mycotoxins), conduct side-by-side comparative studies under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
